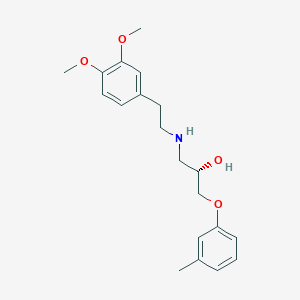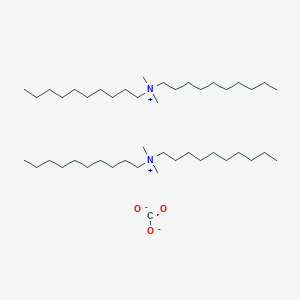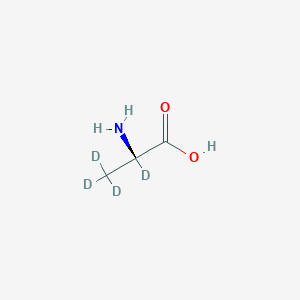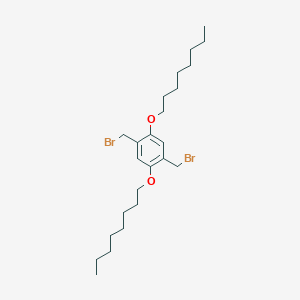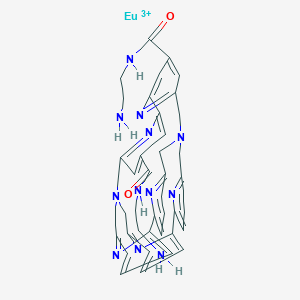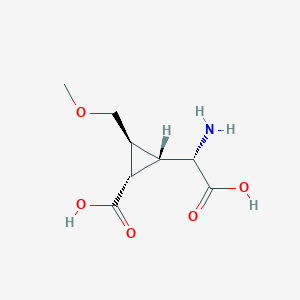
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine selectively binds to and blocks the mGluR5, a G protein-coupled receptor that plays a critical role in synaptic plasticity and neurotransmitter release. By inhibiting the activity of mGluR5, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It reduces the release of glutamate and dopamine in the brain, which can lead to a decrease in excitotoxicity and neuroinflammation. 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine also enhances synaptic plasticity and promotes the formation of new synapses, which can improve cognitive function. In addition, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the amygdala and prefrontal cortex.
实验室实验的优点和局限性
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine is a highly selective and potent antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its high potency can also be a limitation, as it may cause off-target effects at higher doses. In addition, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Another direction is the investigation of the long-term effects of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine on synaptic plasticity and neuroinflammation. Finally, 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine may have potential applications in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder.
合成方法
The synthesis of 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine involves the reaction of 3-methoxymethylcyclopropene with chloroacetic acid, followed by the addition of glycine and a final deprotection step. This method yields 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine with high purity and yield.
科学研究应用
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in preclinical models. 2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine has also been investigated as a potential treatment for fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
属性
CAS 编号 |
130532-53-5 |
|---|---|
产品名称 |
2-(2-Carboxy-3-methoxymethylcyclopropyl)glycine |
分子式 |
C8H13NO5 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
(1S,2S,3S)-2-[(S)-amino(carboxy)methyl]-3-(methoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO5/c1-14-2-3-4(5(3)7(10)11)6(9)8(12)13/h3-6H,2,9H2,1H3,(H,10,11)(H,12,13)/t3-,4-,5+,6-/m0/s1 |
InChI 键 |
KIPYNMRUUNEIEA-UHFFFAOYSA-N |
手性 SMILES |
COC[C@H]1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
规范 SMILES |
COCC1C(C1C(=O)O)C(C(=O)O)N |
同义词 |
2-(2-carboxy-3-methoxymethylcyclopropyl)glycine cis-MCG-I trans-MCG-I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)

